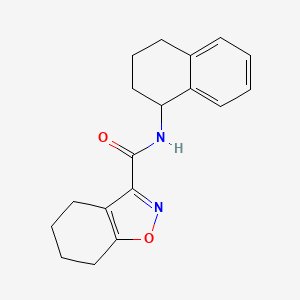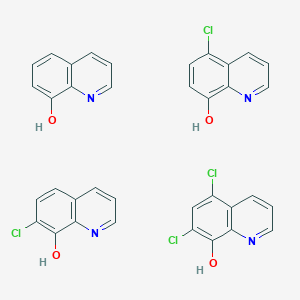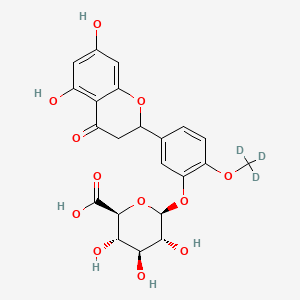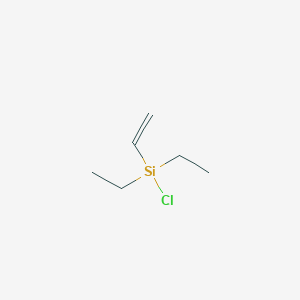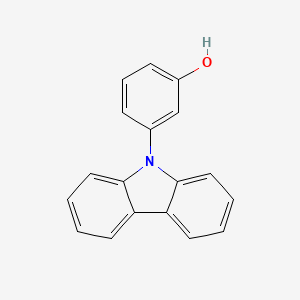
3-(9H-carbazol-9-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-carbazol-9-yl)phenol is an organic compound that features a carbazole moiety attached to a phenol group. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make this compound a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)phenol typically involves the reaction of carbazole with phenol derivatives under specific conditions. One common method is the Suzuki coupling reaction, where carbazole is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9H-carbazol-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbazole moiety can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of both the carbazole and phenol moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole-phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(9H-carbazol-9-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its optoelectronic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Wirkmechanismus
The mechanism of action of 3-(9H-carbazol-9-yl)phenol involves its interaction with various molecular targets and pathways:
Optoelectronic Properties: The compound’s ability to absorb and emit light is due to the conjugated π-electron system in the carbazole and phenol moieties.
Charge Transport: The high charge carrier mobility is attributed to the extended conjugation and planar structure of the molecule, facilitating efficient charge transport in electronic devices.
Biological Activity: The compound’s biological effects may involve interactions with cellular membranes, proteins, and nucleic acids, leading to changes in cellular functions and signaling pathways
Vergleich Mit ähnlichen Verbindungen
3-(9H-carbazol-9-yl)phenol can be compared with other similar compounds, such as:
3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl (mCBP-CN): Similar structure with two carbazole units attached to a biphenyl linker, used in OLEDs.
1,3,5-tris(carbazol-9-yl)benzene (tCP): Contains three carbazole units attached to a benzene ring, used as a hole-transporting layer in electronic devices.
Poly(N-vinylcarbazole) (PVK): A polymer with excellent optoelectronic properties, used in photocopiers and organic LEDs.
The uniqueness of this compound lies in its specific combination of a carbazole and phenol moiety, which imparts distinct optoelectronic and chemical properties, making it suitable for a variety of applications.
Eigenschaften
Molekularformel |
C18H13NO |
|---|---|
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
3-carbazol-9-ylphenol |
InChI |
InChI=1S/C18H13NO/c20-14-7-5-6-13(12-14)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,20H |
InChI-Schlüssel |
ZOIHCOOHDPEJNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



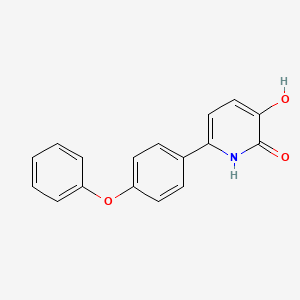
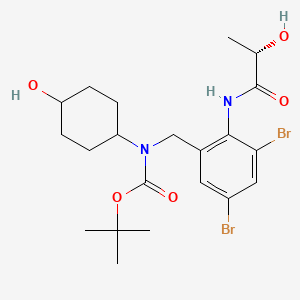
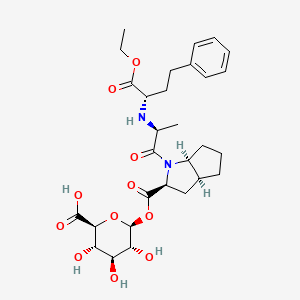
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
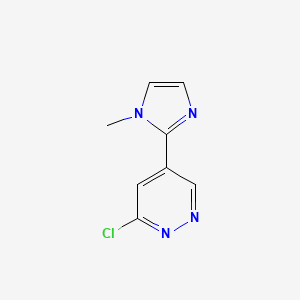
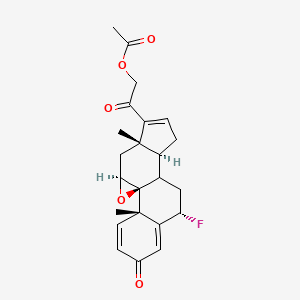
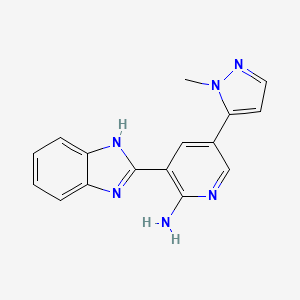
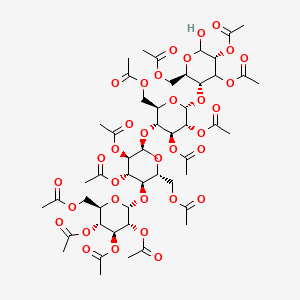
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
